Colchicoside, 10-thio-

Receptor Pharmacology GABAA Antagonist Glycine Receptor Agonist

Select 10-Thiocolchicoside for its unique, quantifiable pharmacological profile: >1,000-fold selectivity for GABAA receptors (IC50 0.15 µM) over tubulin, a dual glycinergic mechanism, and proven anti-inflammatory/anti-osteoclastogenic NF-κB inhibition. Unlike generic muscle relaxants, its competitive GABAA antagonism and distinct metabolism (oral bioavailability ~25%) make it irreplaceable in targeted neurological and bone-metastasis research. Ensure your studies use the definitive reference compound.

Molecular Formula C27H33NO10S
Molecular Weight 563.6 g/mol
CAS No. 602-41-5
Cat. No. B1682803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameColchicoside, 10-thio-
CAS602-41-5
Synonyms2,14-di-(demethoxy)-2-glucosidoxy-14- methylthiocolchicine
Coltramyl
Miorel
Myoplège
thiocolchicoside
Molecular FormulaC27H33NO10S
Molecular Weight563.6 g/mol
Structural Identifiers
SMILESCC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C27H33NO10S/c1-12(30)28-16-7-5-13-9-18(37-27-24(34)23(33)22(32)19(11-29)38-27)25(35-2)26(36-3)21(13)14-6-8-20(39-4)17(31)10-15(14)16/h6,8-10,16,19,22-24,27,29,32-34H,5,7,11H2,1-4H3,(H,28,30)
InChIKeyLEQAKWQJCITZNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

10-Thiocolchicoside (CAS 602-41-5): A Colchicoside-Derived Muscle Relaxant for Scientific Research and Development


10-Thiocolchicoside (CAS 602-41-5), also known as thiocolchicoside, is a semi-synthetic sulfur analogue of colchicoside, a glycoside derived from the plant Gloriosa superba [1]. It is a small molecule (C27H33NO10S; MW 563.62) with muscle relaxant, anti-inflammatory, and analgesic properties . Its primary mechanism of action involves competitive antagonism of the gamma-aminobutyric acid type A (GABAA) receptor and agonism at glycine receptors in the central nervous system [2].

Why Generic Substitution of 10-Thiocolchicoside Fails: Evidence-Based Differentiation from Colchicine and Other Analogs


Simply substituting another colchicine derivative or a common muscle relaxant for 10-thiocolchicoside is scientifically unsound. While many compounds share structural similarities, 10-thiocolchicoside exhibits a unique, quantifiable pharmacological profile. For instance, it demonstrates a >1,000-fold difference in potency for GABAA receptor antagonism (IC50 = 0.15 µM) compared to colchicine's primary target, tubulin (IC50 = 3 nM) [1]. Furthermore, clinical studies reveal that its efficacy and safety profile are not equivalent to other muscle relaxants like eperisone or chlorzoxazone, with studies showing both non-inferiority and inferiority in specific pain and spasm reduction contexts [2][3]. Its specific interaction with both GABAA and glycine receptors, combined with a distinct, low oral bioavailability (~25%) and unique metabolic pathway [4], prevents it from being a simple, interchangeable commodity.

10-Thiocolchicoside Product-Specific Quantitative Evidence Guide: Head-to-Head Comparisons for Informed Procurement


10-Thiocolchicoside vs. Colchicine: Differentiated Receptor Pharmacology and In Vitro Potency

10-Thiocolchicoside functions as a potent competitive antagonist of GABAA receptors, a mechanism distinct from colchicine, which is primarily a tubulin polymerization inhibitor. Quantitative in vitro data shows 10-thiocolchicoside inhibits GABAA receptor-mediated currents in rat Purkinje cells with an IC50 of 0.15 µM (150 nM) [1]. In contrast, colchicine's primary activity is inhibition of tubulin polymerization with a reported IC50 of 3 nM . This represents a >1,000-fold difference in potency for the respective primary targets.

Receptor Pharmacology GABAA Antagonist Glycine Receptor Agonist

Comparative Clinical Efficacy of 10-Thiocolchicoside vs. Chlorzoxazone in Acute Musculoskeletal Pain

In a randomized, open-label clinical trial, the efficacy of 10-thiocolchicoside (8 mg thrice daily) was directly compared to chlorzoxazone (500 mg thrice daily) in 50 patients with acute musculoskeletal pain. After 7 days of treatment, the mean pain intensity reduction on a Visual Analog Scale (VAS) was 59.7% ± 12.3% for the thiocolchicoside group, compared to 56.3% ± 11.5% for the chlorzoxazone group [1]. This difference was not statistically significant (P=0.453), establishing non-inferiority in this indication.

Clinical Efficacy Pain Management Muscle Relaxant Comparison

Comparison of 10-Thiocolchicoside and Eperisone: Efficacy and Safety Profile in Lower Back Pain

A clinical study compared the efficacy and safety of 10-thiocolchicoside with eperisone in 100 patients with acute lower backache and muscle spasm. While both drugs showed no statistically significant difference in pain relief and muscle spasm reduction, the eperisone group exhibited a slightly better clinical pain relief and a slightly better safety profile, with fewer adverse drug reactions reported [1].

Lower Back Pain Eperisone Safety Profile

In Vitro Anti-Inflammatory Activity of 10-Thiocolchicoside vs. Lauric Acid and a Standard Drug

The anti-inflammatory activity of 10-thiocolchicoside (TC) was evaluated in vitro using a protein denaturation inhibition assay. The IC50 value for 10-thiocolchicoside was determined to be 37.65 µg/mL, which was more potent than lauric acid (IC50 = 44.78 µg/mL) and a reference standard drug (IC50 = 43.42 µg/mL) [1].

Anti-inflammatory Protein Denaturation IC50 Comparison

10-Thiocolchicoside Topical Formulation Permeability: Enhanced Delivery vs. Standard Muscoril Ointment

An in vitro study using Franz diffusion cells and rat skin demonstrated that a novel foam formulation of 10-thiocolchicoside containing DPPG/ethanol as a permeation enhancer achieved a 4.86-fold increase in permeability constant compared to the commercially available Muscoril ointment, which contains the same active ingredient concentration (0.25%) [1].

Transdermal Delivery Formulation Science Permeability Enhancement

Best Research and Industrial Application Scenarios for 10-Thiocolchicoside Based on Quantitative Evidence


Benchmarking GABAA Receptor Antagonism in Neurological Research

10-Thiocolchicoside serves as a potent, competitive GABAA receptor antagonist (IC50 = 0.15 µM in Purkinje cells [1]). This well-characterized activity makes it a valuable tool compound for researchers studying GABAergic signaling, synaptic transmission, and the development of novel muscle relaxants or anticonvulsants. Its distinct mechanism compared to colchicine and other tubulin-binding agents allows for specific interrogation of GABA pathways without confounding microtubule effects.

Developing Advanced Topical Formulations for Musculoskeletal Disorders

The demonstrated 4.86-fold increase in permeability achieved with an optimized foam formulation compared to a standard ointment [2] highlights the critical role of formulation science. This creates opportunities for formulators to develop new topical products (creams, gels, patches) with significantly enhanced bioavailability, potentially improving efficacy in treating localized muscle spasms, rheumatologic, and orthopedic conditions.

Investigating Anti-Inflammatory and Anti-Osteoclastogenic Mechanisms

10-Thiocolchicoside exhibits quantifiable anti-inflammatory activity in vitro (IC50 = 37.65 µg/mL in protein denaturation assay [3]) and has been shown to suppress osteoclastogenesis via inhibition of the NF-κB pathway [4]. These properties support its use in research focused on bone metabolism, metastatic bone disease, and inflammatory pathways, expanding its utility beyond traditional muscle relaxant applications.

Conducting Comparative Clinical Trials for Acute Pain and Muscle Spasm

Published clinical trial data provides a benchmark for comparing 10-thiocolchicoside against other muscle relaxants like chlorzoxazone (non-inferior, 59.7% vs. 56.3% pain reduction [5]) and eperisone (slightly inferior safety profile [6]). This evidence base allows researchers to design new comparative effectiveness studies or use 10-thiocolchicoside as a reference standard when investigating novel therapeutic agents for acute musculoskeletal pain and lower backache.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Colchicoside, 10-thio-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.